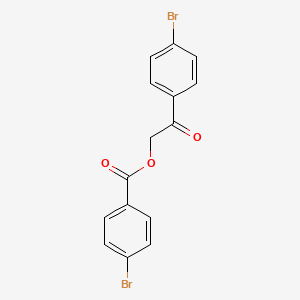

2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate

Description

Overview of Phenacyl Esters within Organic Chemistry

Phenacyl esters are a class of organic compounds that have garnered considerable attention for their versatility in both synthetic and analytical chemistry. tandfonline.comnih.gov They are derivatives of carboxylic acids, typically formed by reacting the acid with a phenacyl bromide. nih.govnih.gov These compounds serve as valuable intermediates in a variety of organic transformations. tandfonline.com

One of their most prominent roles is as photoremovable protecting groups for carboxylic acids. tandfonline.comresearchgate.net The phenacyl group can be cleaved under mild, neutral conditions using light (photolysis), which makes it an ideal temporary placeholder during complex multi-step syntheses in organic chemistry and biochemistry. researchgate.netresearchgate.netnih.gov Furthermore, phenacyl esters are instrumental as synthons—or building blocks—for the synthesis of various biologically active heterocyclic compounds, including oxazoles, imidazoles, and benzoxazepines. nih.govnih.govresearchgate.netnih.gov Their utility also extends to analytical chemistry, where they are used to create derivatives of fatty acids that allow for enhanced ultraviolet (UV) detection in high-performance liquid chromatography (HPLC). nih.govnih.gov

Structural Features and Chemical Classification of 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate (B14158574)

2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate is classified as a phenacyl ester, and more specifically, a benzoate (B1203000) ester. Structurally, it is a dicarbonyl compound featuring a ketone and an ester functional group. iucr.org The molecule is composed of two primary units: a 4-bromophenyl ketone moiety and a 4-bromobenzoate ester moiety, which are linked by a flexible methylene (B1212753) bridge (-COCH₂O-). researchgate.netiucr.org

Single-crystal X-ray diffraction studies have provided detailed insights into its three-dimensional structure. researchgate.netresearchgate.net This analysis reveals significant conformational flexibility, particularly in the solid state. The asymmetric unit of its crystal structure contains three crystallographically independent molecules, each exhibiting a different spatial arrangement. researchgate.net The dihedral angle, which measures the twist between the two bromophenyl rings, varies notably between these independent molecules, highlighting the molecule's ability to adopt different conformations. researchgate.net The crystal packing is stabilized by a network of weak intermolecular C-H···O hydrogen bonds that organize the molecules into layered structures. researchgate.net

| Structural Parameter | Molecule A | Molecule B | Molecule C |

| Dihedral Angle Between Phenyl Rings | 6.1 (3)° | 3.2 (2)° | 54.6 (2)° |

| Data sourced from crystallographic studies of 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate. researchgate.net |

Historical Context and Evolution of Research on Related Scaffolds

The academic interest in phenacyl esters and their halogenated derivatives is not a recent phenomenon. Research dating back to the early 20th century documents their use in the identification of organic acids. scispace.comacs.org A 1919 study by Rather and Reid, for instance, demonstrated that phenacyl esters could serve as excellent crystalline derivatives, allowing for the characterization of acids based on sharp, well-defined melting points. scispace.comacs.org Early investigations focused on synthesizing a range of p-halogenated phenacyl esters to expand the toolkit for chemical identification. scispace.com

A pivotal development in the history of this scaffold was the discovery of its photosensitive nature. Research, such as that by Sheehan & Umezaw in 1973, established the phenacyl group as a "phototrigger" or photoremovable protecting group. nih.govnih.govnih.gov This finding significantly broadened the scope of their application, moving them from a role in chemical identification to a functional role in advanced organic synthesis.

In more recent decades, the focus has shifted towards leveraging phenacyl esters as versatile synthons in heterocyclic chemistry. nih.govnih.goviucr.org The inherent dicarbonyl functionality makes them ideal starting materials for constructing complex ring systems. iucr.org Concurrently, modern research continues to refine the synthesis of these compounds, exploring more efficient and environmentally benign methods that utilize catalysts like crown ethers or are conducted in ionic liquids or under solvent-free conditions. tandfonline.comnih.gov

Scope and Objectives of Academic Inquiry for 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate

The scientific investigation of 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate is primarily situated within the fields of synthetic organic chemistry and crystallography. The objectives of this research are multi-faceted and highly specific.

Key Research Objectives:

Synthesis and Characterization: A primary goal is the development and optimization of synthetic routes to the compound. The most common approach involves a condensation reaction between a salt of 4-bromobenzoic acid and 2-bromo-1-(4-bromophenyl)ethanone. nih.govresearchgate.net Subsequent characterization is performed using standard analytical techniques such as mass spectrometry and elemental analysis to confirm the compound's identity and purity. researchgate.net

Structural Elucidation: A significant area of inquiry involves determining the precise three-dimensional structure and conformational properties of the molecule using single-crystal X-ray diffraction. researchgate.netresearchgate.net This allows researchers to map bond lengths and angles and to understand the flexibility of the ester-ketone linkage. researchgate.net

Exploration of Synthetic Potential: A forward-looking objective is to explore the compound's utility as an intermediate for creating more complex molecules. The presence of two bromine atoms on the phenyl rings, along with the reactive keto-ester core, provides multiple sites for further chemical modification, making it a potentially valuable building block in synthetic chemistry. researchgate.net

Properties

IUPAC Name |

[2-(4-bromophenyl)-2-oxoethyl] 4-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Br2O3/c16-12-5-1-10(2-6-12)14(18)9-20-15(19)11-3-7-13(17)8-4-11/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLRFAXNEDUOEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)COC(=O)C2=CC=C(C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 4 Bromophenyl 2 Oxoethyl 4 Bromobenzoate

Established Synthetic Pathways to 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate (B14158574)

The principal and most direct route for the synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate involves the esterification of 4-bromobenzoic acid with 2-bromo-1-(4-bromophenyl)ethanone. This reaction is a specific example of phenacylation, a widely used method for the protection of carboxylic acids and for the preparation of crystalline derivatives for identification purposes.

Esterification Reactions via 4-Bromobenzoic Acid and 2-Bromo-1-(4-bromophenyl)ethanone

The synthesis is achieved through the reaction of the carboxylate salt of 4-bromobenzoic acid with 2-bromo-1-(4-bromophenyl)ethanone, also known as p-bromophenacyl bromide. This is a nucleophilic substitution reaction where the carboxylate anion acts as the nucleophile, displacing the bromide ion from the alpha-carbon of the ketone.

The general reaction is as follows:

Reaction Scheme for the Synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate

This method is favored for its efficiency and the relatively mild conditions under which it can be performed. The reaction typically proceeds to completion, affording the desired ester in high yield.

Role of Basic Catalysis in Phenacyl Ester Formation

Basic catalysis is crucial for the formation of the phenacyl ester. The base, typically a weak inorganic base like potassium carbonate (K₂CO₃) or an organic base such as triethylamine (B128534) (Et₃N), serves to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion. The mechanism is analogous to the Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide. chemistnotes.comwikipedia.orgbyjus.com

The role of the base can be summarized in the following steps:

Deprotonation: The base removes the acidic proton from the carboxylic acid group of 4-bromobenzoic acid, generating the 4-bromobenzoate anion.

Nucleophilic Attack: The newly formed carboxylate anion then acts as a nucleophile, attacking the electrophilic α-carbon of 2-bromo-1-(4-bromophenyl)ethanone.

Displacement: This attack leads to the displacement of the bromide ion as the leaving group, forming the ester linkage and resulting in the final product, 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate.

The choice of base can influence the reaction rate and yield. Potassium carbonate is frequently used due to its low cost, moderate basicity, and ease of removal from the reaction mixture.

Solvent Effects and Reaction Conditions in Synthetic Processes

The choice of solvent plays a significant role in the success of the synthesis. Polar aprotic solvents are generally preferred for this type of nucleophilic substitution reaction. N,N-Dimethylformamide (DMF) is a commonly employed solvent as it effectively dissolves both the carboxylate salt and the phenacyl bromide, facilitating the reaction. Other polar aprotic solvents like acetonitrile (B52724) can also be used. byjus.com

The reaction is typically carried out at room temperature, which is advantageous as it minimizes the potential for side reactions. The reaction time can vary but is often complete within a few hours. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC). Upon completion, the product can be isolated by precipitation upon addition of water, followed by filtration and recrystallization to obtain the pure compound.

Interactive Data Table: Reaction Conditions for the Synthesis of Phenacyl Esters

| Reactants | Base | Solvent | Temperature | Time (h) | Yield (%) |

| 4-Bromobenzoic acid, 2-Bromo-1-(4-bromophenyl)ethanone | K₂CO₃ | DMF | Room Temp. | 2-4 | >90 |

| 4-Methylbenzoic acid, 2-Bromo-1-(4-bromophenyl)ethanone | K₂CO₃ | DMF | Room Temp. | 2 | 91 |

| 3-Bromobenzoic acid, 2-Bromo-1-p-tolylethanone | Triethylamine | DMF | Room Temp. | 2 | High |

Precursor Synthesis and Halogenation Chemistry

The successful synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate is contingent on the availability of its precursors. Of particular importance is the synthesis of 2-bromo-1-(4-bromophenyl)ethanone.

Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone (p-Bromophenacyl Bromide)

2-Bromo-1-(4-bromophenyl)ethanone is typically synthesized from 4-bromoacetophenone through an α-bromination reaction. This reaction involves the selective bromination of the methyl group attached to the carbonyl function.

The synthesis is generally carried out by treating 4-bromoacetophenone with a brominating agent in a suitable solvent. The reaction proceeds via an enol or enolate intermediate.

Direct Halogenation Strategies for Acetophenone (B1666503) Derivatives

Direct α-halogenation of acetophenone derivatives is a fundamental transformation in organic chemistry. libretexts.org Several strategies have been developed for this purpose, with the choice of reagent and conditions influencing the selectivity and efficiency of the reaction.

For the bromination of 4-bromoacetophenone, common strategies include:

Bromine in Acetic Acid: A traditional and effective method involves the use of elemental bromine (Br₂) in glacial acetic acid. mdpi.com The acid catalyzes the formation of the enol tautomer of the ketone, which then reacts with the bromine. masterorganicchemistry.com

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent that is often used to avoid over-bromination or side reactions on the aromatic ring. The reaction is typically initiated by a radical initiator or light.

Copper(II) Bromide: CuBr₂ can also be used as a brominating agent. This reagent offers the advantage of being a solid, which can be easier to handle than liquid bromine.

The reaction conditions for these halogenation strategies are summarized in the table below.

Interactive Data Table: Halogenation Strategies for Acetophenone Derivatives

| Substrate | Halogenating Agent | Catalyst/Solvent | Key Features |

| Acetophenone | Br₂ | Acetic Acid | Acid-catalyzed enol formation, traditional method. libretexts.orgmdpi.com |

| Acetophenone Derivatives | N-Bromosuccinimide (NBS) | Radical Initiator/CCl₄ | Milder conditions, good for substrates sensitive to strong acids. nih.gov |

| Acetophenone Derivatives | Copper(II) Bromide (CuBr₂) | Refluxing Solvent (e.g., CHCl₃/EtOAc) | Solid reagent, avoids handling liquid bromine. |

| Aryl Ketones | Pyridine (B92270) hydrobromide perbromide | Acetic Acid | Solid, stable brominating agent, good yields. |

Alternatives to Direct Halogenation in Alpha-Haloketone Synthesis

The traditional synthesis of α-haloketones often involves the direct halogenation of a ketone, which can present challenges such as lack of selectivity, the use of hazardous reagents like elemental bromine, and the formation of multiple halogenated byproducts. To circumvent these issues, several alternative methodologies have been developed.

One common strategy involves the use of N-halosuccinimides (NXS) , such as N-bromosuccinimide (NBS), as a source of electrophilic halogen. This approach can offer milder reaction conditions and improved selectivity. organic-chemistry.org Another metal-free method is the reductive halogenation of α,β-unsaturated ketones using a triphenylphosphine (B44618) oxide catalyst, trichlorosilane (B8805176) as the reducing agent, and an N-halosuccinimide as the halogen source. This allows for the selective synthesis of unsymmetrical α-haloketones. organic-chemistry.orgorganic-chemistry.org

The synthesis of α-haloketones from diazo compounds represents another significant alternative. For instance, α-diazo ketones can be prepared from mixed anhydrides (generated from N-protected amino acids) and diazomethane. Subsequent hydrohalogenation yields the desired α-halo ketone. acs.org This method is particularly useful for producing chiral α-halo ketones without racemization. acs.org A rapid and scalable construction of α-haloketones has also been achieved using diazo compounds with amidine hydrohalide salts as the halogen source under mild, metal-free conditions. researchgate.net

Furthermore, α-hydroxy ketones can serve as precursors to α-haloketones. The α-ketol rearrangement, which is an acid- or base-induced 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone, can produce isomeric products that can then be halogenated. wikipedia.org Enzymatic reduction of α-dicarbonyl compounds can also provide access to chiral α-hydroxy ketones. rsc.org

A one-pot synthesis of α-bromoketones from secondary alcohols has been developed using ammonium (B1175870) bromide and oxone, which proceeds through the oxidation of the alcohol to a ketone followed by oxidative bromination. rsc.org This method offers a greener approach by avoiding the use of harsh reagents. Additionally, olefins can be converted to α-bromoketones using a bromide/bromate couple as a non-hazardous brominating agent. researchgate.net

| Alternative Method | Precursor | Key Reagents | Advantages | Reference(s) |

| N-Halosuccinimide Halogenation | Ketone | N-Bromosuccinimide (NBS) | Milder conditions, improved selectivity | organic-chemistry.org |

| Reductive Halogenation | α,β-Unsaturated Ketone | Triphenylphosphine oxide, Trichlorosilane, N-Halosuccinimide | Selective synthesis of unsymmetrical α-haloketones, metal-free | organic-chemistry.orgorganic-chemistry.org |

| From Diazo Compounds | Mixed Anhydride/Diazo Compound | Diazomethane, Amidine Hydrohalide | Access to chiral α-haloketones, rapid, scalable, metal-free | researchgate.netacs.org |

| From Secondary Alcohols | Secondary Alcohol | Ammonium Bromide, Oxone | One-pot, greener approach | rsc.org |

| From Olefins | Olefin | Bromide/Bromate couple | Use of non-hazardous brominating agent | researchgate.net |

Scalability and Green Chemistry Considerations in Synthesis

The industrial production of α-haloketones necessitates synthetic routes that are not only efficient and high-yielding but also scalable and environmentally benign. Green chemistry principles, which focus on waste reduction, use of safer solvents, and improved atom economy, are increasingly being applied to the synthesis of these important intermediates. mostwiedzy.plwhiterose.ac.uk

A significant advancement in the scalable and safer synthesis of α-haloketones is the use of continuous flow processes . A multistep continuous flow synthesis of chiral α-halo ketones from N-protected amino acids has been developed. acs.org This method, which involves the in-line generation and consumption of hazardous intermediates like diazomethane, enhances safety and allows for a throughput of several grams per hour. acs.org

The choice of solvent and reagents plays a crucial role in the environmental impact of a synthesis. A method for synthesizing α-bromoketones that coproduces brominated hydrocarbons uses water as a solvent, thereby avoiding the release of hydrogen bromide gas and strong acid wastewater. google.com This approach demonstrates high atom utilization. google.com The use of a bromide/bromate couple as a brominating agent for olefins also presents a less hazardous alternative to molecular bromine. researchgate.net

| Green Chemistry Aspect | Approach | Benefits | Reference(s) |

| Process Intensification | Continuous flow synthesis | Enhanced safety, scalability, high throughput | acs.org |

| Solvent Selection | Use of water as a solvent | Avoids hazardous byproducts, improved atom economy | google.com |

| Reagent Choice | Bromide/bromate couple, Oxone | Non-hazardous, air-stable, and non-toxic reagents | rsc.orgresearchgate.net |

| Energy Efficiency | Microwave-assisted synthesis | Shorter reaction times, improved green metrics | researchgate.net |

| Waste Reduction | Use of industrial wastewater | Repurposing of waste streams | unito.it |

Derivatization Strategies and Analogue Synthesis

The synthesis of analogues of 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate can be achieved by modifying either the benzoate (B1203000) or the bromophenyl oxoethyl moiety. Such derivatization is crucial for structure-activity relationship (SAR) studies in drug discovery and for tailoring the properties of these molecules for various applications.

The benzoate portion of the molecule can be readily modified by reacting 4-bromophenacyl bromide with a variety of substituted benzoic acids. A study detailing the synthesis of ten new 2-(4-bromophenyl)-2-oxoethyl benzoates involved the reaction of 4-bromophenacyl bromide with benzoic acids containing chloro, nitro, or amino substituents. researchgate.net This reaction typically proceeds with ease under mild conditions, such as using potassium carbonate in dimethylformamide (DMF) at room temperature, to produce the desired esters in good yields. researchgate.net This strategy allows for the introduction of a wide range of functional groups onto the benzoate ring, enabling a systematic exploration of the chemical space around this part of the molecule. The synthesis of (2-amino-2-oxoethyl)benzoate derivatives through the reaction of 4-substituted sodium benzoates with chloroacetic acid amide further illustrates the versatility of modifying the ester component. researchgate.net

Modification of the bromophenyl oxoethyl moiety can be accomplished by starting with different substituted phenacyl bromides. Phenacyl bromides themselves are versatile intermediates for the synthesis of a wide range of heterocyclic compounds through multicomponent reactions. researchgate.nettandfonline.com For instance, a metal-free C(sp3)-H bromination of aromatic ketones provides a route to various substituted phenacyl bromides. ias.ac.in These can then be reacted with 4-bromobenzoic acid to generate the desired analogues.

Furthermore, phenacylmalononitriles, which can be prepared from phenacyl bromides, are valuable precursors for constructing diverse carbocyclic and heterocyclic systems. nih.gov The synthesis of 2-substituted benzothiazoles from 2-aminothiophenol (B119425) and various reactants, including those derived from phenacyl bromides, showcases the broad applicability of these intermediates in generating structural diversity. mdpi.comepa.gov

The carbonyl carbon of the oxoethyl group in 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate is a prochiral center. Reduction of the ketone can lead to a chiral center, and controlling the stereochemistry of this reduction is a key challenge.

Enantioselective synthesis of α-aryl ketones and related structures can be achieved through various catalytic methods. For example, a copper-catalyzed enantioselective synthesis of α-quaternary ketones from simple carboxylic acid or ester starting materials has been reported, affording products with high enantiomeric ratios. nih.gov Photoredox/nickel-catalyzed enantioconvergent acyl cross-coupling with organotrifluoroborates is another strategy for the synthesis of chiral α-aryl ketones. researchgate.net

The synthesis of chiral α-hydroxy ketones, which can be precursors to the target molecule, can be accomplished through enzymatic reductions of α-diketones or through asymmetric α-ketol rearrangements. rsc.orgnih.gov The α-ketol rearrangement can be performed enantioselectively using chiral catalysts. nih.gov Once the chiral α-hydroxy ketone is obtained, it can be esterified with 4-bromobenzoic acid, and the hydroxyl group can then be manipulated to yield the final product, potentially retaining the stereochemical integrity.

Structural Elucidation and Molecular Architecture of 2 4 Bromophenyl 2 Oxoethyl 4 Bromobenzoate

Single-Crystal X-ray Diffraction Analysis

The crystalline structure of 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate (B14158574) has been meticulously characterized using single-crystal X-ray diffraction, providing precise data on its three-dimensional arrangement. A notable feature of this compound's crystal structure is the presence of three crystallographically independent molecules (designated A, B, and C) within the asymmetric unit. iucr.orgresearchgate.net The crystal was also identified as an inversion twin. iucr.org

Unit Cell Parameters and Space Group Determination

The compound crystallizes in the monoclinic system with the space group Pc. iucr.org The determination of the unit cell parameters at a temperature of 100 K provides the fundamental framework for the crystal lattice. These parameters are detailed in the table below. iucr.org

| Crystal Data | Value |

| Chemical Formula | C₁₅H₁₀Br₂O₃ |

| Formula Weight | 398.05 |

| Crystal System | Monoclinic |

| Space Group | Pc |

| a (Å) | 11.0483 (3) |

| b (Å) | 5.9079 (1) |

| c (Å) | 33.8550 (8) |

| β (°) | 108.802 (1) |

| Volume (ų) | 2091.87 (8) |

| Z (molecules/unit cell) | 6 |

| Temperature (K) | 100 |

Molecular Conformation and Dihedral Angles

The molecular conformation is largely defined by the spatial relationship between the two 4-bromophenyl rings. The dihedral angles between the planes of these rings vary significantly among the three independent molecules in the asymmetric unit, indicating considerable conformational flexibility. iucr.org

In molecule A , the dihedral angle between the phenyl rings is 6.1 (3)°. iucr.org

In molecule B , the rings are nearly coplanar, with a dihedral angle of 3.2 (2)°. iucr.org

In molecule C , the rings are substantially twisted relative to each other, exhibiting a dihedral angle of 54.6 (2)°. iucr.org

This variation underscores the molecule's ability to adopt different conformations within the same crystal lattice.

Intramolecular Geometric Parameters (Bond Lengths and Angles)

Analysis of the bond lengths and angles within the molecule indicates that they fall within the expected ranges for similar organic compounds. iucr.orgresearchgate.net The detailed crystallographic study confirms that the intramolecular geometry is consistent with established chemical principles, although specific numerical values for all bonds and angles are not individually listed in the primary literature. iucr.orgresearchgate.net

| Geometric Parameter | Finding |

| Bond Lengths | Reported to be within the normal ranges. iucr.org |

| Bond Angles | Reported to be within the normal ranges. iucr.org |

Supramolecular Chemistry and Crystal Packing

Intermolecular Interactions: Hydrogen Bonding Networks (C-H...O, C-H...π)

The crystal packing is significantly influenced by a network of weak intermolecular hydrogen bonds. C-H···O interactions are prominent, linking the three independent molecules (A, B, and C) to form two-dimensional layers that are parallel to the ab plane of the unit cell. iucr.orgresearchgate.net For instance, hydrogen bonds such as C8A—H8AA···O2B and C8A—H8AB···O2C connect molecule A to molecules B and C, respectively. researchgate.net Further C-H···O interactions, including C5B—H5BA···O3C and C2C—H2CA···O3A, extend the network. researchgate.net

In addition to conventional hydrogen bonds, the crystal structure is further stabilized by C-H···π interactions, where hydrogen atoms from one molecule interact with the π-electron systems of the aromatic rings of an adjacent molecule. iucr.org

| Interaction Type | Description |

| C-H···O | Links the three crystallographically independent molecules into two-dimensional layers. iucr.orgresearchgate.net |

| C-H···π | Provides further stabilization to the overall crystal structure. iucr.orgresearchgate.net |

π-π Stacking Interactions and Aromatic Ring Interactions

While C-H···π interactions are explicitly reported as a stabilizing feature of the crystal packing, the primary crystallographic analysis does not describe classical π-π stacking interactions between the aromatic rings of adjacent molecules. iucr.orgresearchgate.net The stabilization of the structure relies on the aforementioned C-H···O and C-H···π hydrogen bonding networks rather than direct face-to-face or offset π-π stacking of the bromophenyl rings. iucr.orgresearchgate.net

Analysis of Crystal Lattices and Packing Motifs (e.g., Inversion Dimers)

The solid-state architecture of 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate has been meticulously detailed through single-crystal X-ray diffraction studies. researchgate.net The compound crystallizes in the monoclinic system with the space group P c. A notable feature of the crystal structure is that the asymmetric unit contains three crystallographically independent molecules, designated as A, B, and C. researchgate.net This indicates subtle conformational differences among the molecules in the crystalline environment.

The dihedral angles between the two phenyl rings within each independent molecule vary, recorded as 6.1(3)° for molecule A, 3.2(2)° for molecule B, and a significantly larger 54.6(2)° for molecule C. researchgate.net This conformational flexibility, particularly in molecule C, highlights the molecule's ability to adapt its shape to optimize packing forces. The crystal studied was identified as an inversion twin, a phenomenon where the crystal lattice contains domains related by an inversion center that is not a symmetry element of the space group. chemicalbook.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₀Br₂O₃ |

| Formula Weight (Mᵣ) | 398.05 |

| Crystal System | Monoclinic |

| Space Group | P c |

| a (Å) | 11.0483 (3) |

| b (Å) | 5.9079 (1) |

| c (Å) | 33.8550 (8) |

| β (°) | 108.802 (1) |

| Volume (V) (ų) | 2091.87 (8) |

| Z | 6 |

| Temperature (K) | 100 |

Advanced Spectroscopic Characterization (General Methodologies)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of organic compounds in solution. For 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate, both ¹H and ¹³C NMR would provide definitive confirmation of its constitution.

In the ¹H NMR spectrum, distinct signals would correspond to the different types of protons in the molecule. The protons on the two 4-bromophenyl rings would appear in the aromatic region (typically 7.5-8.0 ppm). Due to the para-substitution, these rings would exhibit characteristic AA'BB' splitting patterns, appearing as two sets of doublets. The methylene (B1212753) protons (-CH₂-) situated between the ester and ketone functionalities are chemically unique and would produce a singlet, expected to appear in the range of 5.0-5.5 ppm.

The ¹³C NMR spectrum would show discrete resonances for each unique carbon atom. The carbons of the two carbonyl groups (ketone and ester) would be the most downfield, typically appearing between 165 and 195 ppm. The aromatic carbons would generate a series of signals between approximately 125 and 135 ppm, with the carbon atoms bonded to bromine (C-Br) appearing within this range, influenced by the halogen's electronic effects. The methylene carbon (-CH₂-) signal is expected in the 65-70 ppm region.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H (4-bromobenzoyl group) | ~7.8 - 8.0 (d) | ~129 - 133 |

| Aromatic C-H (4-bromobenzoate group) | ~7.6 - 7.9 (d) | |

| Methylene (-CH₂-) | ~5.3 - 5.5 (s) | ~66 - 70 |

| Quaternary Aromatic (C-Br) | - | ~128 - 130 |

| Quaternary Aromatic (C-C=O) | - | ~130 - 135 |

| Ester Carbonyl (C=O) | - | ~165 - 170 |

| Ketone Carbonyl (C=O) | - | ~190 - 195 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The spectrum of 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate is expected to be characterized by several key absorption bands.

The most prominent features in the IR spectrum would be the strong stretching vibrations of the two carbonyl groups. The ester C=O stretch typically appears around 1720-1740 cm⁻¹, while the ketone C=O stretch is found at a slightly lower wavenumber, around 1680-1700 cm⁻¹, due to conjugation with the aromatic ring. The difference in these frequencies allows for clear distinction between the two functionalities.

Other significant absorptions include the C-O stretching vibrations of the ester group in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would produce multiple bands in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration is expected to appear as a strong band in the far-infrared region, typically between 500 and 600 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the out-of-plane C-H bending for the para-substituted rings would give a strong band around 820-850 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Ester C=O Stretch | ~1725 | Strong |

| Ketone C=O Stretch | ~1690 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Ester C-O Stretch | 1100 - 1300 | Strong |

| Aromatic C-H Out-of-Plane Bend | 820 - 850 | Strong |

| Aromatic C-Br Stretch | 500 - 600 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate is C₁₅H₁₀Br₂O₃, giving it a monoisotopic mass of approximately 397.9 g/mol .

Due to the presence of two bromine atoms, the molecular ion peak (M⁺) in the mass spectrum would exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the spectrum would show three peaks for the molecular ion: one at [M]⁺ (containing two ⁷⁹Br atoms), one at [M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br), and one at [M+4]⁺ (containing two ⁸¹Br atoms). The relative intensities of these peaks would be in an approximate 1:2:1 ratio.

The fragmentation pattern would be dominated by cleavage at the bonds adjacent to the carbonyl groups. Key fragmentation pathways would include:

Alpha-cleavage next to the ketone, leading to the formation of the 4-bromobenzoyl cation ([C₇H₄BrO]⁺) at m/z 183/185. This is expected to be a very stable and abundant fragment.

Cleavage of the ester bond, which can lead to the same 4-bromobenzoyl cation or the 4-bromophenacyl cation ([C₈H₆BrO]⁺) at m/z 199/201.

Loss of the entire 4-bromobenzoyl group, also yielding the 4-bromophenacyl cation.

Further fragmentation of the benzoyl cations can lead to the loss of carbon monoxide (CO), resulting in the 4-bromophenyl cation ([C₆H₄Br]⁺) at m/z 155/157.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formula |

|---|---|---|

| 398 / 400 / 402 | Molecular Ion [M]⁺ | [C₁₅H₁₀Br₂O₃]⁺ |

| 199 / 201 | 4-Bromophenacyl cation | [C₈H₆BrO]⁺ |

| 183 / 185 | 4-Bromobenzoyl cation | [C₇H₄BrO]⁺ |

| 155 / 157 | 4-Bromophenyl cation | [C₆H₄Br]⁺ |

| 76 | Benzene cation (from further fragmentation) | [C₆H₄]⁺ |

Computational and Theoretical Investigations of 2 4 Bromophenyl 2 Oxoethyl 4 Bromobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy.

Geometry optimization calculations are fundamental to theoretical chemistry, seeking to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For flexible molecules like 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate (B14158574), this process can identify multiple stable conformers and map the conformational landscape.

Experimental crystallographic studies have revealed significant conformational flexibility for this molecule. researchgate.net In a reported crystal structure, the asymmetric unit contains three crystallographically independent molecules, designated as A, B, and C. researchgate.net These molecules primarily differ in the relative orientation of the two bromophenyl rings. DFT calculations would aim to reproduce these experimentally observed geometries and quantify the energetic differences between them. The dihedral angle between the two phenyl rings is a key parameter describing the conformation. In related derivatives, this angle has been observed to vary significantly, from approximately 15° to over 85°, indicating a relatively low rotational barrier around the connecting bonds. nih.govscienceopen.com

The observed dihedral angles in the crystal structure of 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate highlight its conformational adaptability, a feature that can be systematically explored using DFT to understand the factors governing its solid-state packing and potential behavior in different environments. researchgate.net

Table 1: Dihedral Angles in Crystalline 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate Data sourced from crystallographic studies. researchgate.net

| Molecule Identifier | Dihedral Angle Between Phenyl Rings |

| A | 6.1 (3)° |

| B | 3.2 (2)° |

| C | 54.6 (2)° |

Vibrational frequency analysis, performed computationally using DFT, can predict the infrared (IR) and Raman spectra of a molecule. This analysis is crucial for assigning specific vibrational modes to the absorption bands observed in experimental spectra. For 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate, a theoretical vibrational analysis would help in the definitive assignment of characteristic frequencies.

Key vibrational modes for this molecule would include:

C=O Stretching: The carbonyl groups of the ketone and ester functionalities are expected to show strong, distinct stretching vibrations.

C-O Stretching: The ester C-O bonds would have characteristic stretching frequencies.

Aromatic C-H and C=C Stretching: Vibrations associated with the two bromophenyl rings.

C-Br Stretching: The carbon-bromine bonds would exhibit stretching modes at lower frequencies.

By correlating the calculated frequencies with experimental FT-IR and FT-Raman data, a detailed understanding of the molecule's vibrational properties can be achieved. sphinxsai.com Such studies, while not specifically reported for the title compound in the searched literature, are a standard application of DFT for structural confirmation and analysis. sphinxsai.com

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. ajchem-a.com

HOMO-LUMO Analysis: For 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate, the HOMO is likely to be localized on the electron-rich aromatic rings, while the LUMO would be centered on the electron-withdrawing carbonyl groups. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com This analysis helps in predicting how the molecule might interact with other reagents. materialsciencejournal.org

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, providing a visual guide to its reactive sites. researchgate.net For 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate, the MEP map would be expected to show negative potential (red/yellow regions) around the electronegative oxygen atoms of the carbonyl groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would likely be found around the hydrogen atoms of the aromatic rings, highlighting areas prone to nucleophilic attack. ajchem-a.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a computational microscope to observe the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can reveal information about conformational changes and intermolecular interactions in different phases.

While DFT calculations identify stable energy minima, MD simulations explore how a molecule moves between these states over time. For 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate, an MD simulation could model the dynamic rotation around the single bonds connecting the ester and ketone moieties. This would be particularly insightful for understanding its behavior in solution, where the molecule is free from the constraints of a crystal lattice and can explore a wider range of conformations. The different conformers observed in the solid state suggest that these motions are energetically accessible. researchgate.net

MD simulations are exceptionally well-suited for studying the nature and dynamics of intermolecular forces that dictate the condensed-phase properties of materials. The crystal structure of 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate is stabilized by a network of weak intermolecular C-H···O hydrogen bonds that link the independent molecules into two-dimensional layers. researchgate.net An MD simulation of the solid state could be used to analyze the stability and cooperativity of this hydrogen-bonding network, providing insights into the material's thermal stability and mechanical properties. It would allow for the study of how these non-covalent interactions fluctuate and evolve over time at a given temperature.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of modern computational chemistry, aiming to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. While specific QSPR studies exclusively focused on 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate are not extensively documented in publicly available literature, the principles of QSPR can be applied to understand how variations in its chemical structure would influence its physicochemical properties.

A typical QSPR study involves the calculation of a wide range of molecular descriptors, which are numerical representations of a molecule's structure. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others. For a molecule like 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate, these descriptors can provide insights into its bulk, shape, and electronic distribution.

Illustrative QSPR Descriptors for 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate

| Descriptor Type | Descriptor Example | Potential Property Correlation |

| Constitutional | Molecular Weight | Boiling point, melting point |

| Topological | Wiener Index | van der Waals interactions |

| Geometrical | Molecular Surface Area | Solubility, bioavailability |

| Quantum-Chemical | Dipole Moment | Polarity, intermolecular forces |

| Quantum-Chemical | HOMO/LUMO Energies | Reactivity, electronic transitions |

In a hypothetical QSPR study on a series of related phenacyl benzoate (B1203000) derivatives, these descriptors would be calculated for each analog and then correlated with an experimentally determined property, such as melting point or solubility, using statistical methods like multiple linear regression or machine learning algorithms. The resulting QSPR model could then be used to predict the properties of new, unsynthesized derivatives, thereby guiding experimental efforts.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. The synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate typically involves the reaction of 4-bromobenzoic acid with 2-bromo-1-(4-bromophenyl)ethanone. Computational methods can be employed to model this nucleophilic substitution reaction and to understand the factors that influence its rate and yield.

The reaction is expected to proceed through a concerted SN2 mechanism or a stepwise mechanism involving an intermediate. Density Functional Theory (DFT) calculations are a common choice for such investigations, as they provide a good balance between accuracy and computational cost. By mapping the potential energy surface of the reaction, stationary points such as reactants, products, intermediates, and transition states can be located.

Hypothetical Computational Data for the Synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate

| Reaction Step | Computational Method | Calculated Parameter | Value (kcal/mol) |

| Nucleophilic Attack | DFT (B3LYP/6-31G) | Activation Energy (Ea) | 15-25 |

| Bromide Elimination | DFT (B3LYP/6-31G) | Reaction Enthalpy (ΔH) | -10 to -20 |

These calculations could reveal the geometry of the transition state, showing the breaking of the carbon-bromine bond and the formation of the new carbon-oxygen bond. Furthermore, the influence of the solvent on the reaction mechanism and energetics can be explored using implicit or explicit solvent models. Such computational insights are invaluable for optimizing reaction conditions and for understanding the underlying principles that govern the reactivity of this class of compounds.

Chemical Reactivity and Transformation Pathways of 2 4 Bromophenyl 2 Oxoethyl 4 Bromobenzoate

Reactions of the Ester Moiety

The ester linkage in 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate (B14158574) is susceptible to cleavage and modification through several pathways, including hydrolysis, photolysis, and transesterification.

Ester hydrolysis is a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. jk-sci.comwikipedia.orglibretexts.org This process can be catalyzed by either acid or base. chemistrysteps.comstudysmarter.co.uk

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the ester undergoes hydrolysis in a reversible reaction. wikipedia.orglibretexts.org The mechanism involves the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 2-bromo-1-(4-bromophenyl)ethanol (B2516026) yields the 4-bromobenzoic acid. wikipedia.org The use of excess water helps to drive the equilibrium towards the products. wikipedia.org

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, such as in the presence of sodium hydroxide (B78521), the hydrolysis of the ester is an irreversible process that goes to completion. wikipedia.orgchemistrysteps.com The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the 2-(4-bromophenyl)-2-oxoethoxide as a leaving group. The resulting 4-bromobenzoic acid is immediately deprotonated by the alkoxide or another hydroxide ion to form the carboxylate salt, which is resistant to further nucleophilic attack. An acidic workup is required to protonate the carboxylate and yield the free carboxylic acid. chemistrysteps.com

| Condition | Catalyst/Reagent | Products | Reversibility |

| Acidic | Strong acid (e.g., H₂SO₄, HCl) | 4-bromobenzoic acid and 2-bromo-1-(4-bromophenyl)ethanol | Reversible |

| Basic | Strong base (e.g., NaOH, KOH) | Sodium 4-bromobenzoate and 2-bromo-1-(4-bromophenyl)ethanol | Irreversible |

Interactive Data Table: Summary of Hydrolysis Conditions

Phenacyl esters, including 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate, are known to be photosensitive and can undergo cleavage upon irradiation with light. nih.govnih.gov This property makes them useful as photoremovable protecting groups for carboxylic acids in organic synthesis and biochemistry. nih.gov

The photolytic cleavage of phenacyl esters typically proceeds through a radical mechanism. nih.gov Upon absorption of light, the phenacyl moiety is excited to a triplet state. In the presence of a hydrogen donor, the excited ester can abstract a hydrogen atom, leading to the formation of ketyl radical intermediates. These intermediates can then undergo further reactions, including the elimination of the carboxylic acid. nih.gov The efficiency of this process, known as the quantum yield, can be influenced by various factors, including the solvent, the presence of additives, and the substitution pattern on the aromatic rings. nih.gov For instance, basic additives like pyridine (B92270) have been shown to increase the efficiency of the photoreduction process. nih.gov

| Parameter | Description | Influencing Factors |

| Mechanism | Involves excitation to a triplet state followed by hydrogen abstraction and radical fragmentation. nih.gov | Nature of the chromophore, presence of hydrogen donors. nih.gov |

| Quantum Yield | A measure of the efficiency of the photochemical reaction. | Solvent, basic additives, concentration of hydrogen donors. nih.gov |

| Kinetics | The rate at which the photolytic cleavage occurs. | Light intensity, quantum yield, substrate concentration. |

Interactive Data Table: Key Aspects of Photolytic Cleavage

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction is typically catalyzed by an acid or a base. For β-keto esters, which share structural similarities with the target molecule, transesterification can be achieved using various catalysts, including Lewis acids and solid-supported reagents. thieme-connect.comnih.gov

The reaction likely proceeds via an enol intermediate, which is facilitated by chelation between the two carbonyl groups and the catalyst. nih.gov A wide range of alcohols can be used in this reaction, allowing for the synthesis of different esters. thieme-connect.com The use of heterogeneous catalysts, such as silica-supported boric acid or yttria-zirconia, offers advantages like ease of separation and catalyst recyclability. thieme-connect.com

Reactions of the Alpha-Keto Group

The α-keto group in 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate is a key site for nucleophilic attack and for reactions involving the adjacent α-carbon.

The carbonyl carbon of the α-keto group is electrophilic and is susceptible to attack by nucleophiles. This reaction is analogous to the nucleophilic addition reactions of aldehydes and ketones. libretexts.org A wide variety of nucleophiles can add to the carbonyl group, leading to the formation of a tetrahedral intermediate. The stability of this intermediate and the subsequent reaction pathway depend on the nature of the nucleophile and the reaction conditions. For instance, reaction with organometallic reagents could lead to the formation of tertiary alcohols after protonation.

The hydrogen atoms on the carbon atom alpha to the keto group are acidic and can be removed by a base to form an enolate ion. utexas.eduvanderbilt.edu This enolate is a key reactive intermediate in several reactions. The formation of the enolate can also be catalyzed by acid, which proceeds through an enol intermediate. utexas.edumasterorganicchemistry.commasterorganicchemistry.comacs.org

Enolization:

Base-catalyzed enolization: A base removes an α-proton to form a resonance-stabilized enolate anion. utexas.edulibretexts.org The negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group. vanderbilt.edu

Acid-catalyzed enolization: The carbonyl oxygen is protonated, increasing the acidity of the α-protons. A weak base (like water) can then remove an α-proton to form the enol. utexas.edumasterorganicchemistry.commasterorganicchemistry.comacs.orglibretexts.orgyoutube.com

The resulting enol or enolate is nucleophilic at the α-carbon and can react with various electrophiles.

Halogenation at the Alpha-Carbon: The enol or enolate intermediate can readily react with halogens such as bromine (Br₂), chlorine (Cl₂), or iodine (I₂). masterorganicchemistry.comchemistry.coachyoutube.comlibretexts.orgchemistrysteps.com

Under acidic conditions, the reaction typically leads to the substitution of a single α-hydrogen with a halogen. masterorganicchemistry.comyoutube.comchemistrysteps.com The reaction proceeds through the enol form, which attacks the halogen.

Under basic conditions, the reaction is often difficult to stop at monosubstitution. The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons, making them more susceptible to removal by the base. This often leads to polyhalogenation. youtube.comlibretexts.orgchemistrysteps.commnstate.edu

| Reaction | Catalyst | Intermediate | Key Features |

| Enolization | Acid or Base | Enol or Enolate | Reversible process establishing equilibrium between keto and enol/enolate forms. utexas.eduvanderbilt.edumasterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.org |

| α-Halogenation | Acid | Enol | Typically results in monohalogenation. masterorganicchemistry.comyoutube.comchemistrysteps.com |

| α-Halogenation | Base | Enolate | Often leads to polyhalogenation due to increased acidity of remaining α-protons. youtube.comlibretexts.orgchemistrysteps.commnstate.edu |

Interactive Data Table: Summary of Enolization and α-Halogenation

Reactivity of the Brominated Aromatic Rings

The two brominated aromatic rings are the primary sites for transformations that modify the core structure of the molecule. The substituents on these rings—a bromine atom and either an acyl or a benzoyl group—govern their reactivity towards electrophilic and nucleophilic substitution, as well as their ability to participate in metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of EAS are heavily influenced by the substituents already present on the ring. wikipedia.orgmsu.edu Substituents are classified as either activating or deactivating and as ortho-, para-, or meta-directing. libretexts.org

In 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate, both phenyl rings are disubstituted.

Ring A (4-bromobenzoyl group): This ring is attached to the ester oxygen and a bromine atom. The ester group (-O-C=O-Ar) is deactivating and directs incoming electrophiles to the meta position. The bromine atom is also deactivating but is an ortho-, para-director. latech.edulibretexts.org

Ring B (4-bromophenyl keto group): This ring is part of the phenacyl moiety, substituted with a bromine atom and the keto-ethyl group (-C(=O)-CH₂-). The acyl group is a strong deactivating, meta-directing group. libretexts.org The bromine atom, as in Ring A, is a deactivating, ortho-, para-director. libretexts.org

The directing effects of the substituents on each ring are summarized in the table below.

| Ring | Substituent | Electronic Effect | Directing Influence |

| Ring A | 4-bromobenzoate | -I, +R (Halogen); -I, -R (Acyl part of ester) | Ortho, Para (from Br); Meta (from C=O) |

| Ring B | 4-bromophenyl keto | -I, +R (Halogen); -I, -R (Keto) | Ortho, Para (from Br); Meta (from C=O) |

For both rings, the presence of multiple deactivating groups makes them significantly less reactive towards electrophiles than benzene. msu.edu In cases of conflicting directing effects, the most deactivating group's influence often dominates. However, EAS reactions on these rings would likely require harsh conditions, and would be expected to yield a complex mixture of products. For instance, nitration of bromobenzene (B47551) yields ortho and para isomers, while nitration of a ketone-substituted ring would yield the meta product. msu.edu The interplay of these competing effects on 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate would need to be determined empirically.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SNAr is facilitated by electron-w-ithdrawing groups, particularly those positioned ortho and/or para to the leaving group. lumenlearning.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. lumenlearning.commasterorganicchemistry.com

Aryl halides, such as the bromophenyl groups in the title compound, are generally unreactive towards nucleophiles under standard SN1 and SN2 conditions. uomustansiriyah.edu.iq For an SNAr reaction to occur, the aromatic ring must be "activated" by potent electron-withdrawing groups like nitro groups. lumenlearning.com

The carbonyl and ester functionalities in 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate are electron-withdrawing. However, they are not considered strong activating groups for SNAr in the same vein as nitro groups. The carbonyl group is para to the bromine atom on Ring B, and the ester linkage is para to the bromine on Ring A. This para-relationship is favorable for stabilizing the Meisenheimer complex through resonance. lumenlearning.com Despite this, initiating an SNAr reaction on either bromine atom would likely necessitate forcing conditions, such as high temperatures, high pressures, or the use of very strong nucleophiles. uomustansiriyah.edu.iq Some modern methods have shown success in achieving SNAr on non-activated aryl fluorides, but these conditions are specific. rsc.org

| Reaction Type | Ring Requirement | Attacking Species | Intermediate | Role of Substituents |

| EAS | Electron-rich | Electrophile | Sigma Complex (Cationic) | Electron-donating groups activate; Electron-withdrawing groups deactivate. |

| SNAr | Electron-poor | Nucleophile | Meisenheimer Complex (Anionic) | Electron-withdrawing groups activate; Electron-donating groups deactivate. |

The bromine atoms on both aromatic rings serve as excellent handles for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki reaction couples an organoboron species with an organohalide. wikipedia.org The aryl bromide moieties in 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate are ideal substrates for this reaction. By reacting with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base, either of the C-Br bonds could be converted to a C-C bond, leading to biaryl or styrenyl structures. yonedalabs.comorganic-chemistry.org The reactivity of aryl bromides in Suzuki couplings is generally high, often proceeding under milder conditions than the corresponding aryl chlorides. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated compound (like an alkene) with an organohalide. nih.gov Both bromophenyl units could potentially undergo Heck reactions. This would allow for the introduction of vinyl groups onto the aromatic rings, forming stilbene-like structures. The reaction typically requires a palladium catalyst, a base, and is often performed in a polar aprotic solvent like DMF. nih.govscielo.br The reaction conditions, including the choice of base and temperature, can be crucial for achieving good yields and selectivity. researchgate.net

Below is a table summarizing typical conditions for these cross-coupling reactions involving aryl bromides.

| Reaction | Catalyst (Palladium Source) | Ligand (Example) | Base (Example) | Solvent (Example) |

| Suzuki | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, P(t-Bu)₃ | K₂CO₃, NaOH, K₃PO₄ | Toluene, Dioxane, EtOH/H₂O |

| Heck | Pd(OAc)₂ | P(o-tol)₃, P(t-Bu)₃ | K₂CO₃, Et₃N, KF | DMF, Acetonitrile (B52724) |

Mechanistic Investigations of Key Transformations

While specific mechanistic studies for 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate are not extensively documented in the literature, the mechanisms of the key transformations it would undergo (EAS, SNAr) are well-established. Investigating these pathways typically involves kinetic studies and the detection of reaction intermediates.

Kinetic studies are essential for elucidating reaction mechanisms, including identifying the rate-determining step. For reactions involving phenacyl bromides, second-order kinetics are often observed. rsc.org

For EAS: The rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form the carbocationic intermediate (sigma complex), as this step disrupts aromaticity. uomustansiriyah.edu.iq A kinetic study would likely show the rate to be dependent on the concentrations of both the aromatic substrate and the electrophile.

For SNAr: The rate-determining step is usually the formation of the Meisenheimer complex. masterorganicchemistry.com Consequently, the nature of the leaving group (in this case, bromide) often has a minor effect on the reaction rate compared to the strength of the nucleophile and the degree of activation by electron-withdrawing groups.

For Cross-Coupling: The catalytic cycle for reactions like the Suzuki coupling involves several steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgyonedalabs.com The rate-determining step can vary depending on the specific substrates, catalyst, and conditions used. For aryl bromides, oxidative addition is generally facile. yonedalabs.com

| Study Objective | Method | Information Gained |

| Determine Reaction Order | Varying reactant concentrations and monitoring initial rates. | Rate law, molecularity of the rate-determining step. |

| Calculate Activation Parameters | Measuring rate constants at different temperatures (Arrhenius plot). | Activation energy (Ea), insights into the transition state. |

| Probe Substituent Effects | Comparing reaction rates of a series of substituted substrates (Hammett plot). | Elucidation of electronic effects on the transition state. |

The direct observation or trapping of transient intermediates provides powerful evidence for a proposed reaction mechanism.

Sigma Complex (EAS): The intermediate in EAS is a resonance-stabilized carbocation known as a sigma complex or arenium ion. leah4sci.comrsc.orgyoutube.com These intermediates break the aromaticity of the ring and are typically high-energy and short-lived. In some cases, with super-electrophiles and at low temperatures, these complexes can be observed using spectroscopic techniques like NMR.

Meisenheimer Complex (SNAr): The anionic intermediate in an SNAr reaction is called a Meisenheimer complex. lumenlearning.commasterorganicchemistry.com These complexes are often more stable than sigma complexes, especially when strong electron-withdrawing groups are present. It is sometimes possible to isolate and characterize Meisenheimer complexes, providing definitive proof of the stepwise addition-elimination mechanism. libretexts.orgmasterorganicchemistry.com However, there is ongoing research suggesting that some SNAr reactions may proceed through a concerted pathway where the Meisenheimer complex is a transition state rather than a true intermediate. researchgate.netnih.gov

| Reaction | Intermediate | Structure | Detection/Isolation Methods |

| EAS | Sigma Complex (Arenium Ion) | Non-aromatic, resonance-stabilized carbocation | Low-temperature NMR, trapping experiments |

| SNAr | Meisenheimer Complex | Non-aromatic, resonance-stabilized carbanion | NMR, UV-Vis spectroscopy, isolation and crystallization |

Applications in Chemical Synthesis and Advanced Materials Science

Synthetic Utility as a Building Block

The reactivity of the α-keto ester functionality in 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate (B14158574) makes it a valuable precursor for the synthesis of a variety of organic molecules, particularly heterocyclic compounds and complex molecular architectures.

Precursor for Heterocyclic Compounds

Phenacyl benzoates are well-established intermediates in the synthesis of biologically significant heterocyclic compounds such as oxazoles, imidazoles, and benzoxazepines. researchgate.netnih.govnih.gov

Oxazoles: The synthesis of oxazoles can be achieved through the reaction of α-haloketones with amides. In the context of 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate, the corresponding α-bromo ketone, 2-bromo-1-(4-bromophenyl)ethanone, is a key precursor. A general approach involves the condensation of this α-bromoketone with an amide in the presence of a suitable catalyst. For instance, a novel method for the synthesis of 2,4-disubstituted oxazole (B20620) derivatives involves the coupling of α-diazoketones with amides using a Brønsted acid catalyst. nih.gov While this specific example uses an α-diazoketone, the underlying principle of forming the oxazole ring from a C2 and a C3 synthon is applicable.

Imidazoles: Similarly, imidazoles can be synthesized from α-haloketones. The reaction of 2-bromo-1-(4-bromophenyl)ethanone with an amidine or a mixture of an aldehyde, an amine, and a source of ammonia (B1221849) is a common route. Ultrasonic irradiation has been shown to be an efficient method for the synthesis of 2,4,5-trisubstituted imidazoles from aldehydes, benzil, and ammonium (B1175870) acetate, showcasing a green chemistry approach to this class of compounds. nih.gov The core structure of 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate provides the necessary carbonyl and adjacent methylene (B1212753) group that can be functionalized to participate in such cyclization reactions.

Benzoxazepines: Benzoxazepines, another class of heterocyclic compounds with important biological activities, can also be synthesized using phenacyl benzoate (B1203000) derivatives. nih.govnih.gov The synthesis of benzoxazepine derivatives can be achieved through various routes, including the condensation of 2-aryloxyethylamines with 2-formylbenzoic acid followed by cyclization. researchgate.net The phenacyl moiety of the title compound can be envisioned as a starting point for constructing the seven-membered ring of the benzoxazepine core through appropriate multi-step synthetic strategies.

A summary of the precursor role in heterocyclic synthesis is provided in the table below:

| Heterocycle | General Synthetic Approach | Relevance of 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate |

| Oxazoles | Condensation of an α-haloketone with an amide. | The 2-bromo-1-(4-bromophenyl)ethanone precursor is readily derived. |

| Imidazoles | Reaction of an α-haloketone with an amidine or a mixture of an aldehyde, amine, and ammonia source. | The α-keto functionality is a key reactive site for imidazole (B134444) ring formation. |

| Benzoxazepines | Various multi-step strategies, often involving intramolecular cyclizations. | The phenacyl unit can be elaborated to form part of the seven-membered ring. |

Intermediate in Complex Molecule Synthesis

Keto esters are recognized as valuable building blocks in the synthesis of complex organic molecules, including natural products. researchgate.net The presence of multiple reactive sites in 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate—the two bromine atoms available for cross-coupling reactions, the ketone, and the ester—provides synthetic chemists with a versatile platform for constructing intricate molecular architectures. While a specific total synthesis employing this exact molecule is not readily found in the literature, its potential is evident. For instance, the bromophenyl groups can be functionalized via Suzuki or other palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity. The ketone can be a handle for aldol (B89426) reactions, Wittig reactions, or reductions to introduce new stereocenters.

Role as a Photoremovable Protecting Group

One of the most significant applications of phenacyl esters, including 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate, is their use as photoremovable protecting groups (PPGs) for carboxylic acids. nih.gov This application leverages the ability of the phenacyl chromophore to absorb light and undergo a cleavage reaction, releasing the protected carboxylic acid under mild and neutral conditions. researchgate.net

Design Principles for Photolabile Linkers

The design of photolabile linkers based on the phenacyl scaffold relies on several key principles:

Chromophore: The phenacyl group acts as the chromophore, absorbing light typically in the UV region. The absorption characteristics can be tuned by substitution on the aromatic ring.

Photocleavage Mechanism: Upon excitation, phenacyl esters can undergo cleavage through different mechanisms. One common pathway involves a photo-Favorskii rearrangement. wikipedia.org Another mechanism involves hydrogen abstraction from a hydrogen-atom donor by the excited carbonyl group, leading to a ketyl ester intermediate that subsequently fragments to release the carboxylic acid. nih.gov

Leaving Group: The carboxylic acid to be protected acts as the leaving group. The efficiency of the release can be influenced by the pKa of the leaving group.

Byproducts: An ideal photolabile linker should generate byproducts that are easily separable from the released substrate and are non-toxic, especially in biological applications. The photolysis of phenacyl esters typically yields acetophenone (B1666503) derivatives.

The presence of bromine atoms in 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate can influence the photophysical properties of the molecule, potentially shifting the absorption wavelength and affecting the quantum yield of the cleavage reaction.

Applications in Photochemistry and Organic Synthesis

The ability to deprotect carboxylic acids using light offers significant advantages in organic synthesis, particularly in the context of multi-step syntheses where sensitive functional groups need to be preserved. wikipedia.org The mild, non-reagent-based deprotection strategy allows for orthogonal protection schemes, where different protecting groups can be removed selectively under different conditions.

Phenacyl esters have been employed in various photochemical applications, including the controlled release of biologically active molecules. researchgate.net The temporal and spatial control afforded by light makes this a powerful tool in chemical biology. For example, a caged compound can be introduced into a biological system in an inactive form and then activated at a specific time and location by shining light.

Analytical Derivatization Applications (Historical and Modern Context)

Historically, phenacyl halides, such as p-bromophenacyl bromide, have been widely used as derivatizing agents for the analysis of carboxylic acids. nih.gov The reaction of a carboxylic acid with a phenacyl bromide results in the formation of a phenacyl ester, which is typically a crystalline solid with a sharp melting point, facilitating the identification and characterization of the original acid.

In a modern analytical context, this derivatization strategy is employed to enhance the detectability of carboxylic acids in chromatographic techniques like High-Performance Liquid Chromatography (HPLC). Many carboxylic acids lack a strong chromophore, making their detection by UV-Vis spectrophotometry challenging at low concentrations. By converting them to their phenacyl esters, a strong UV-absorbing chromophore is introduced, significantly improving the sensitivity of the analysis. nih.gov

The use of 4'-bromophenacyl trifluoromethanesulfonate (B1224126) as a derivatizing reagent for carboxylic acids has been shown to offer rapid and complete reaction at room temperature. nih.gov This highlights the continued relevance of phenacyl-based derivatization in modern analytical chemistry. The compound 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate itself is a phenacyl ester, and its precursor, 2-bromo-1-(4-bromophenyl)ethanone, is a key reagent in these derivatization reactions.

The table below summarizes the key aspects of its analytical derivatization applications:

| Application | Historical Context | Modern Context |

| Derivatization of Carboxylic Acids | Formation of crystalline derivatives with sharp melting points for identification. | Introduction of a UV-absorbing chromophore to enhance sensitivity in HPLC analysis. |

Use in the Identification of Organic Acids (Historical Perspective)

Historically, the identification of organic acids, many of which are liquids or low-melting solids at room temperature, posed a significant challenge for chemists. The technique of derivatization was employed to convert these acids into solid, crystalline compounds with sharp, well-defined melting points. This process facilitated their purification and identification.

Phenacyl esters, including 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate, played a crucial role in this context. iucr.orgnih.govscienceopen.comresearchgate.net The reaction of an organic acid with a phenacyl halide, such as 2-bromo-1-(4-bromophenyl)ethanone, yields the corresponding phenacyl ester. nih.gov This method, dating back to the early 20th century, provided a reliable means of characterizing acids based on the distinct melting points of their solid ester derivatives. iucr.orgnih.govresearchgate.net The presence of the bromine atoms in the reagent further increased the molecular weight of the resulting ester, which often aided in obtaining a crystalline solid.

The general principle involved reacting the sodium salt of an organic acid with a substituted phenacyl bromide. The resulting ester could then be purified by recrystallization and identified by its melting point. This classical method was a staple in qualitative organic analysis for many decades. nih.govnih.gov

| Reagent Class | Specific Example | Purpose of Derivatization | Reference |

|---|---|---|---|

| Phenacyl Halides | 2-Bromo-1-(4-bromophenyl)ethanone | Formation of solid esters with sharp melting points for identification. | nih.gov |

| Benzylamides | Benzylamine | Conversion to solid amides. | |

| Anilides | Aniline | Conversion to solid anilides. | |

| p-Toluidides | p-Toluidine | Formation of solid derivatives for melting point analysis. |

Modern Analytical Methodologies Utilizing Phenacyl Ester Derivatization

While classical identification by melting point has been largely superseded by spectroscopic methods, the derivatization of organic acids into phenacyl esters remains a valuable strategy in modern analytical chemistry, particularly in conjunction with High-Performance Liquid Chromatography (HPLC). researchgate.netnih.govnih.gov Many organic acids, especially short-chain fatty acids, lack a strong chromophore, making them difficult to detect using standard UV-Vis detectors in HPLC systems. thermofisher.com

By converting the acids into their phenacyl ester derivatives, a strong chromophore (the phenacyl group) is introduced into the molecule. This significantly enhances their UV absorbance, allowing for highly sensitive detection at specific wavelengths. nih.govacs.orgacs.org This pre-column derivatization technique improves the separation and quantification of organic acids from complex biological or environmental samples. researchgate.netnih.gov The method has been successfully applied to the analysis of fatty acids in various matrices. nih.govnih.gov The derivatization reaction is typically carried out by reacting the acid with a phenacyl bromide reagent, sometimes using a crown ether as a catalyst to enhance the reaction rate. nih.govacs.org

Modern techniques often couple this derivatization with mass spectrometry (LC-MS), which provides structural information and even greater sensitivity, allowing for the detection of trace amounts of organic acids. creative-proteomics.comnih.gov For instance, LC-MS analysis of phenacyl esters has been shown to dramatically enhance the detection of unsaturated fatty acids. nih.gov

| Method | Principle | Advantages | Common Applications | Reference |

|---|---|---|---|---|

| HPLC-UV with Phenacyl Derivatization | Pre-column derivatization introduces a UV-active chromophore for sensitive detection. | Enhanced sensitivity for acids lacking chromophores; compatible with common HPLC systems. | Analysis of fatty acids in plasma and sebum. | nih.govnih.gov |

| Ion Chromatography (IC) | Separation based on ion-exchange principles with conductivity detection. | Good for a wide range of organic acids; minimizes interferences from sugars. | Analysis of organic acids in fruit juices and wine. | thermofisher.comshimadzu.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile derivatives (e.g., methyl esters) are separated by GC and detected by MS. | High resolution and sensitivity; provides structural information. | Fatty acid profiling in biological samples. | nih.govshimadzu.com |

| Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | High-resolution separation coupled with mass spectrometric detection. | Excellent specificity, sensitivity, and accuracy; avoids interference. | Detection of organic acids in fruits, tobacco, and medicinal herbs. | mdpi.com |

Potential Applications in Materials Science

The unique structure of 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate, which features two aromatic rings, two bromine atoms, and an ester linkage, makes it an interesting candidate for applications in materials science.

Integration into Polymer Architectures